4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine is a compound that belongs to the class of substituted 1,2,4-triazoles. These compounds have garnered considerable interest due to their diverse biological activities, including potential applications in medicinal chemistry. The presence of both the pyridine and triazole moieties in its structure suggests significant pharmacological potential, particularly in the realm of antitumor and antimicrobial agents.
This compound is classified as a triazole derivative, specifically a substituted 1,2,4-triazole. It is synthesized from various precursors involving benzyl sulfanyl and ethyl groups. The specific structure can be found listed under Sigma-Aldrich, indicating its availability for research purposes . The compound's classification as a triazole places it within a larger family of heterocyclic compounds known for their biological activity.
The synthesis of 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine typically involves several steps:
Technical details regarding specific reagents, solvents, and reaction conditions are critical for optimizing yield and purity but are often proprietary or detailed in specialized literature .
The molecular structure of 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine can be represented as follows:
This indicates that the compound consists of 15 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom.
The compound exhibits specific physical properties such as melting point and solubility which are crucial for its characterization. For example, melting points can indicate purity levels and help in identifying the compound through comparison with known values.
The chemical reactivity of this compound can be explored through various reactions typical for triazoles:
Technical details about these reactions include reaction conditions such as temperature, pressure, and catalysts used .
The mechanism of action for compounds like 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine often involves interaction with biological targets such as enzymes or receptors.
Data on specific targets would require experimental validation through biological assays .
Relevant data concerning these properties can be found in chemical databases and literature focused on medicinal chemistry .
The applications of 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine span several fields:
1.1. Chemical Classification and Nomenclature of 4-Substituted 1,2,4-Triazole-Pyridine HybridsThe compound 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine belongs to the class of 1,2,4-triazole-pyridine hybrids, characterized by a triazole ring covalently linked to a pyridine moiety. Its IUPAC name explicitly defines the substituents:
The molecular formula is C₁₆H₁₆N₄S (MW: 296.4 g/mol), with a planar, conjugated system enhancing stability. Key identifiers include:
Table 1: Molecular Descriptors of 4-[5-(Benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆N₄S |
Molecular Weight | 296.4 g/mol |
CAS Number | 440638-20-0 |
Hydrogen Bond Acceptors | 4 (triazole N, pyridine N) |
Topological Polar Surface Area | 58.8 Ų |
The ethyl group at N4 introduces steric bulk, modulating electron density and influencing binding interactions. The pyridine ring acts as a hydrogen-bond acceptor, while the benzylsulfanyl moiety enhances lipophilicity (logP ≈ 3.2), improving membrane permeability [2].
1.2. Pharmacological Relevance of Benzylsulfanyl and Ethyl Substituents in Heterocyclic SystemsBenzylsulfanyl (5-Substituent):
Ethyl Group (N4-Substituent):
Table 2: Pharmacological Contributions of Substituents in Triazole-Pyridine Hybrids
Substituent | Role in Bioactivity | Example Activity |
---|---|---|
5-Benzylsulfanyl | - Enhances lipophilicity - Enables hydrophobic pocket binding | Urease inhibition (IC₅₀ < 10 μM) [1] |
4-Ethyl | - Optimizes steric bulk - Modulates electron density | Anticancer activity (IC₅₀ ~ 13–19 μM) [4] |
3-Pyridyl | - Serves as H-bond acceptor - Facilitates π-π stacking | EGFR kinase inhibition [4] |
In anticancer applications, structurally similar 1,2,3-triazole-benzothiazole hybrids demonstrate IC₅₀ values of 13–19 μM against breast cancer (T47D) cells, where the benzylthioether augments DNA intercalation [4].
1.3. Historical Development of Triazole-Based Compounds in Medicinal ChemistryTriazole derivatives emerged as pharmacophores in the mid-20th century, evolving through three key phases:
Table 3: Milestones in Triazole-Based Drug Development
Era | Key Advancement | Representative Compound |
---|---|---|
1940s–1980s | Discovery of antifungal triazoles | Fluconazole |
1990s–2010s | Scaffold hopping via bioisosterism | Neratinib (pyridine → benzonitrile) |
2020s–Present | 1,2,4-Triazole hybrids for multitarget therapies | Benzothiazole-triazole anticancer agents [4] |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7